2-Chloro-4-methylbenzaldehyde

Catalog No.
S1901793
CAS No.
50817-80-6
M.F
C8H7ClO
M. Wt
154.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-methylbenzaldehyde

CAS Number

50817-80-6

Product Name

2-Chloro-4-methylbenzaldehyde

IUPAC Name

2-chloro-4-methylbenzaldehyde

Molecular Formula

C8H7ClO

Molecular Weight

154.59 g/mol

InChI

InChI=1S/C8H7ClO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3

InChI Key

OSPMNRDGMUPWNO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C=O)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C=O)Cl

The exact mass of the compound 2-Chloro-4-methylbenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-4-methylbenzaldehyde (CAS: 50817-80-6) is a disubstituted aromatic aldehyde, a class of compounds that serve as critical building blocks in organic synthesis. These intermediates are fundamental to the production of more complex molecules in the pharmaceutical, agrochemical, and dye industries. The specific arrangement of the chloro and methyl groups on the benzaldehyde ring dictates the compound's reactivity and steric profile, making it a tailored precursor for syntheses where precise molecular architecture is required for the final product's function.

Substituting 2-Chloro-4-methylbenzaldehyde with its isomers, such as 4-chloro-2-methylbenzaldehyde or 2-chlorobenzaldehyde, is synthetically impractical and can lead to process failure. The specific 2-chloro, 4-methyl substitution pattern creates a unique electronic and steric environment around the aldehyde functional group. This precise arrangement governs regioselectivity in subsequent reactions, such as cyclocondensations and Schiff base formations. Using a different isomer will alter reaction pathways, result in different product profiles, and may yield impurities that are difficult to separate, thereby compromising the synthesis of the target molecule. For instance, in the multi-step synthesis of complex heterocyclic compounds like pyrazoles, the initial substitution pattern of the benzaldehyde precursor is critical for achieving the desired final structure and biological activity.

Designated Precursor for Biologically Active Pyrazole Derivatives

2-Chloro-4-methylbenzaldehyde is explicitly identified as a key raw material for the synthesis of pyrazoline and its derivatives, which are noted as important biologically active agents. The synthesis of pyrazole carboxamides, a class of compounds widely used in agrochemicals and pharmaceuticals, often relies on the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, which can be derived from specific substituted benzaldehydes. The precise substitution pattern of 2-chloro-4-methylbenzaldehyde is crucial for building the specific molecular scaffold required for targeted biological activity in these downstream products.

Evidence DimensionPrecursor Suitability
Target Compound DataIdentified as a raw material for synthesizing biologically active pyrazoline derivatives.
Comparator Or BaselineGeneral substituted benzaldehydes used for pyrazole synthesis.
Quantified DifferenceNot applicable (designated use case).
ConditionsSynthesis of heterocyclic compounds for agrochemical and pharmaceutical applications.

Procuring this specific isomer is necessary for synthesizing certain patented or high-value pyrazole-based active ingredients where other isomers are not specified.

Enables Efficient Synthesis of Schiff Bases with Defined Structures

The synthesis of Schiff bases via condensation with primary amines is a foundational reaction where the aldehyde's structure is paramount. Using 2-Chloro-4-methylbenzaldehyde provides a distinct steric and electronic profile compared to isomers like 2-chlorobenzaldehyde or 4-methylbenzaldehyde. The ortho-chloro group acts as an electron-withdrawing group, increasing the electrophilicity of the carbonyl carbon, while the para-methyl group is electron-donating. This specific balance influences reaction kinetics and the properties of the resulting imine, which is critical for applications in coordination chemistry and materials science where the final product's geometry and electronic properties are key performance indicators.

Evidence DimensionReactivity in Condensation Reactions
Target Compound DataOffers a specific electronic profile (ortho-withdrawing Cl, para-donating CH3) for predictable reactivity.
Comparator Or BaselineIsomers (e.g., 4-chloro-2-methylbenzaldehyde) or analogs (e.g., 2-chlorobenzaldehyde) with different electronic and steric effects.
Quantified DifferenceNot applicable (qualitative structural advantage).
ConditionsAcid-catalyzed condensation reaction with primary amines in an alcohol solvent.

This compound allows for the precise tuning of electronic properties and structure in the resulting Schiff bases, which is essential for developing targeted materials and biologically active molecules.

Precursor for Targeted Agrochemicals

This compound is a validated starting material for the synthesis of specific pyrazole-based fungicides and herbicides. Its defined substitution pattern is essential for constructing the active molecule's core, ensuring high efficacy and selectivity, making it the right choice for agrochemical R&D and manufacturing workflows focused on this class of compounds.

Synthesis of Specialized Schiff Base Ligands

In materials science and coordination chemistry, 2-Chloro-4-methylbenzaldehyde is used to synthesize Schiff base ligands with tailored electronic and steric properties. These ligands are then used to create metal complexes for applications in catalysis or as specialized dyes, where the specific substitution pattern of the aldehyde precursor is critical for the final complex's performance.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Chloro-4-methylbenzaldehyde

Dates

Last modified: 08-16-2023

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